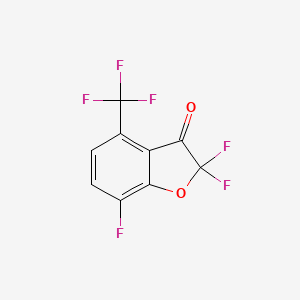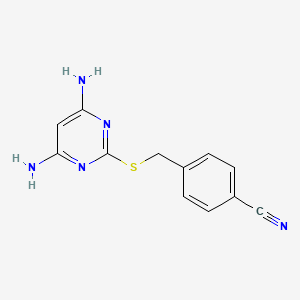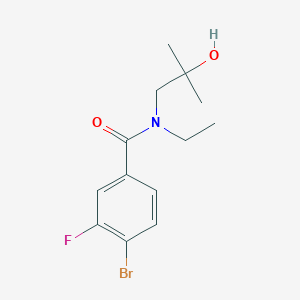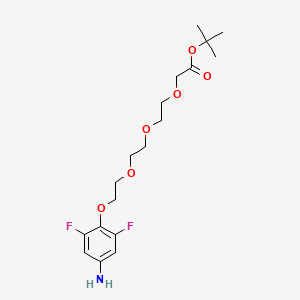
tert-Butyl 2-(2-(2-(2-(4-amino-2,6-difluorophenoxy)ethoxy)ethoxy)ethoxy)acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
tert-Butyl 2-(2-(2-(2-(4-amino-2,6-difluorophenoxy)ethoxy)ethoxy)ethoxy)acetate: is a synthetic organic compound with the molecular formula C18H27F2NO6 . This compound is characterized by its complex structure, which includes multiple ethoxy groups and a difluorophenoxy moiety. It is primarily used in various chemical and pharmaceutical research applications due to its unique properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 2-(2-(2-(2-(4-amino-2,6-difluorophenoxy)ethoxy)ethoxy)ethoxy)acetate typically involves multiple steps. One common method includes the reaction of 4-amino-2,6-difluorophenol with ethylene oxide to form the intermediate compound, which is then reacted with tert-butyl bromoacetate under basic conditions to yield the final product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes the use of automated reactors and stringent quality control measures to ensure the purity and consistency of the final product .
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of nitro or nitroso derivatives.
Reduction: Reduction reactions can convert the difluorophenoxy group to a more reduced state, such as a hydroxy group.
Substitution: The ethoxy groups can participate in nucleophilic substitution reactions, where they are replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like thiols or amines can be used under basic or acidic conditions.
Major Products:
Oxidation: Nitro or nitroso derivatives.
Reduction: Hydroxy derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Chemistry: In chemistry, tert-Butyl 2-(2-(2-(2-(4-amino-2,6-difluorophenoxy)ethoxy)ethoxy)ethoxy)acetate is used as a building block for the synthesis of more complex molecules.
Biology: In biological research, this compound is used to study the interactions between small molecules and biological macromolecules. It can serve as a probe to investigate enzyme activity or receptor binding .
Medicine: In medicinal chemistry, this compound is explored for its potential therapeutic properties. Its ability to interact with various biological targets makes it a candidate for drug development .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and advanced materials. Its unique properties make it suitable for applications in coatings, adhesives, and polymers .
Mécanisme D'action
The mechanism of action of tert-Butyl 2-(2-(2-(2-(4-amino-2,6-difluorophenoxy)ethoxy)ethoxy)ethoxy)acetate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic regulation .
Comparaison Avec Des Composés Similaires
- tert-Butyl 2-(2-(2-(2-(4-amino-2,6-dichlorophenoxy)ethoxy)ethoxy)ethoxy)acetate
- tert-Butyl 2-(2-(2-(2-(4-amino-2,6-dibromophenoxy)ethoxy)ethoxy)ethoxy)acetate
- tert-Butyl 2-(2-(2-(2-(4-amino-2,6-dimethylphenoxy)ethoxy)ethoxy)ethoxy)acetate
Comparison: The uniqueness of tert-Butyl 2-(2-(2-(2-(4-amino-2,6-difluorophenoxy)ethoxy)ethoxy)ethoxy)acetate lies in its difluorophenoxy group, which imparts distinct electronic and steric properties. This makes it more reactive in certain chemical reactions compared to its dichloro, dibromo, or dimethyl analogs .
Propriétés
Formule moléculaire |
C18H27F2NO6 |
|---|---|
Poids moléculaire |
391.4 g/mol |
Nom IUPAC |
tert-butyl 2-[2-[2-[2-(4-amino-2,6-difluorophenoxy)ethoxy]ethoxy]ethoxy]acetate |
InChI |
InChI=1S/C18H27F2NO6/c1-18(2,3)27-16(22)12-25-7-6-23-4-5-24-8-9-26-17-14(19)10-13(21)11-15(17)20/h10-11H,4-9,12,21H2,1-3H3 |
Clé InChI |
MCSQKIMHHUIXON-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)COCCOCCOCCOC1=C(C=C(C=C1F)N)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


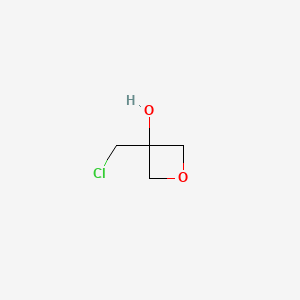
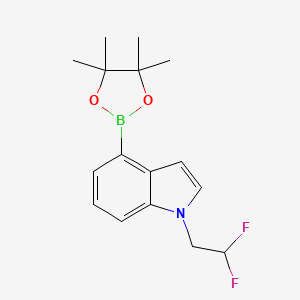
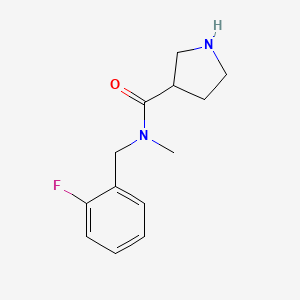
![3-((2-Oxopyrimidin-1(2h)-yl)methyl)benzo[b]thiophene-2-carboxylic acid](/img/structure/B14907273.png)
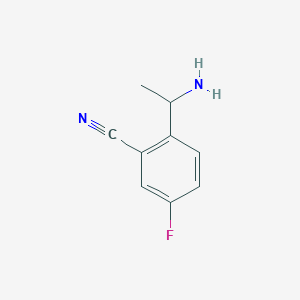
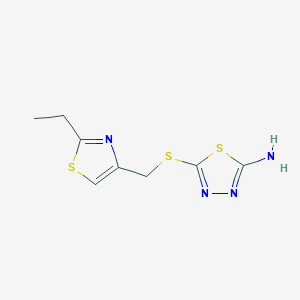
![n-(3-(1h-Benzo[d]imidazol-1-yl)propyl)cyclopropanecarboxamide](/img/structure/B14907289.png)
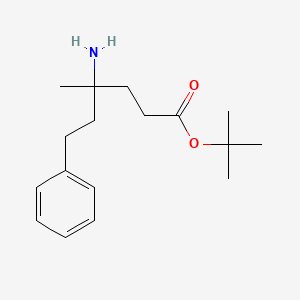
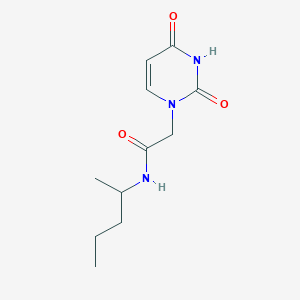
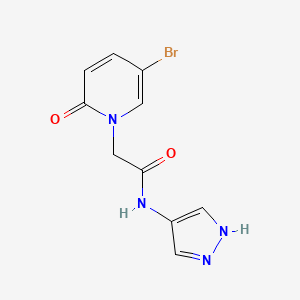
![3-(2-(1,3-Dioxolan-2-yl)ethyl)-2-methylbenzo[d]thiazol-3-ium iodide](/img/structure/B14907330.png)
